2-methoxy-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide
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Overview
Description
2-METHOXY-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a triazolophthalazine moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolophthalazine moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Attachment of the methoxy group:
Formation of the benzamide structure: The final step involves the coupling of the triazolophthalazine moiety with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
2-METHOXY-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-5-METHYLBENZAMIDE: Similar structure but lacks the triazolophthalazine moiety.
4-METHOXY-2-METHYLBENZENAMINE: Contains a methoxy and methyl group but differs in the overall structure.
1,2,4-TRIAZOLO[3,4-A]PHTHALAZINE DERIVATIVES: Compounds with similar triazolophthalazine moiety but different substituents.
Uniqueness
2-METHOXY-N-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE is unique due to its combination of a methoxy group, a methyl group, and a triazolophthalazine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H21N5O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-methoxy-N-[2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H21N5O2/c1-15-12-13-17(14-21(15)26-25(31)20-10-6-7-11-22(20)32-3)23-27-28-24-19-9-5-4-8-18(19)16(2)29-30(23)24/h4-14H,1-3H3,(H,26,31) |
InChI Key |
JOGFEMBZYNHVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)NC(=O)C5=CC=CC=C5OC |
Origin of Product |
United States |
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